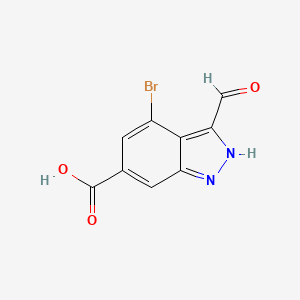

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-3-formyl-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFLTQPQOXRHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646395 | |

| Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-37-5 | |

| Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 3-Formylindazole

The initial step involves the bromination of 3-formylindazole. This reaction is generally performed using bromine or N-bromosuccinimide (NBS) in a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Formylation Reaction

Reaction Conditions

The following table summarizes typical reaction conditions for each step involved in the synthesis of this compound:

| Step | Reagents/Conditions | Temperature | Duration |

|---|---|---|---|

| Bromination | Bromine or NBS, Acetic Acid/Dichloromethane | 0°C to RT | 2-4 hours |

| Vilsmeier Formylation | DMF, POCl₃ | Room Temperature | 1-2 hours |

| Hydrolysis (if needed) | Aqueous NaOH | RT | 1 hour |

Industrial Production Methods

In industrial settings, continuous flow reactors and automated systems are often employed to scale up production efficiently. The use of these technologies allows for better control over reaction conditions and improved yields.

Advantages of Continuous Flow Synthesis

Enhanced Efficiency : Continuous flow systems allow for rapid processing of reactants, reducing overall reaction time.

Improved Safety : Handling hazardous reagents can be managed more safely in a controlled flow environment.

Scalability : Easier to scale up from laboratory to industrial production without significant changes in methodology.

Applications in Medicinal Chemistry

This compound serves as an essential intermediate in synthesizing various bioactive molecules. Its unique structure allows it to be modified for enhanced biological activity, particularly in enzyme inhibition studies targeting kinases.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

Oxidation: 4-Bromo-3-carboxy-1H-indazole-6-carboxylic acid.

Reduction: 4-Bromo-3-hydroxymethyl-1H-indazole-6-carboxylic acid.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of indazole derivatives, including 4-bromo-3-formyl-1H-indazole-6-carboxylic acid, as antiviral agents. For instance, derivatives of indole-2-carboxylic acid have shown significant inhibitory effects against HIV-1 integrase, suggesting that similar modifications to the indazole framework could yield compounds with enhanced antiviral properties. The introduction of various substituents at specific positions on the indazole ring can lead to improved binding affinities and biological activities against viral targets .

Antibacterial Properties

Indazole derivatives have also been investigated for their antibacterial properties. Compounds based on the indole structure have been shown to act as potentiators for enhancing the efficacy of existing antibiotics against resistant bacterial strains. The synthesis of new derivatives, including those containing this compound, may contribute to developing novel antibacterial agents .

Biochemical Research

Enzyme Inhibition Studies

this compound has been explored as a scaffold for designing enzyme inhibitors. For example, its derivatives have been synthesized to evaluate their inhibitory effects on cystathionine γ-synthase, an enzyme involved in the transsulfuration pathway. Such studies are crucial for understanding metabolic disorders and developing therapeutic strategies .

Materials Science

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials with electronic or optical properties. Its unique structure allows for modifications that can enhance conductivity or photoluminescence in materials used for organic electronics or sensors. Research into these applications is ongoing, with promising results indicating potential uses in advanced material applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Activity

A study exploring indole-based compounds demonstrated that structural modifications significantly enhanced antiviral activity against HIV-1 integrase. The optimized derivatives achieved IC50 values as low as 0.13 μM, indicating strong potential for further development as therapeutic agents .

Case Study 2: Antibacterial Efficacy

Research focused on the synthesis of new indole derivatives showed that certain modifications led to increased potency against resistant bacterial strains. These findings suggest that this compound could be a valuable building block in developing next-generation antibiotics .

Mechanism of Action

The mechanism of action of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is largely dependent on its interaction with biological targets. The bromine atom and formyl group can participate in hydrogen bonding and van der Waals interactions with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Positional Isomers and Functional Group Variations

(a) 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid (CAS: 885518-64-9)

- Molecular Formula : C₈H₄BrN₃O₄

- Molecular Weight : 286.04 g/mol

- Key Differences: Replaces the formyl group (position 3) with a carboxylic acid. Substitutes a nitro group (-NO₂) at position 6 instead of a carboxylic acid.

- Impact : The nitro group is strongly electron-withdrawing, reducing reactivity toward nucleophiles compared to the formyl group. This compound is more acidic due to the additional electron-withdrawing nitro substituent .

(b) 6-Bromo-1H-indazole-3-carboxylic acid (CAS: 1077-94-7)

- Molecular Formula : C₈H₅BrN₂O₂

- Molecular Weight : 241.04 g/mol

- Key Differences :

- Bromine at position 6 instead of 3.

- Lacks the formyl group at position 3.

- The absence of the formyl group limits its utility in condensation reactions .

Heterocycle and Substituent Diversity

(a) 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid

- Molecular Formula : C₁₅H₁₁BrClFN₂O₂

- Molecular Weight : 393.62 g/mol

- Key Differences: Benzimidazole core instead of indazole. Contains a fluoro substituent, chloro-phenylamino group, and methyl group.

- The additional halogen (Cl) and methyl group enhance steric bulk and metabolic stability .

(b) 6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS: 887568-00-5)

- Molecular Formula : C₇H₃BrFIN₂

- Molecular Weight : 340.92 g/mol

- Key Differences :

- Halogens at positions 4 (F), 6 (Br), and 3 (I).

- Lacks carboxylic acid and formyl groups.

- Impact : The iodine atom introduces heavy atom effects, useful in crystallography. The absence of polar groups reduces solubility in aqueous media .

Functional Group Replacement

(a) 6-Bromo-4-fluoro-1H-indazol-3-amine (CAS: 1227912-19-7)

- Molecular Formula : C₇H₅BrFN₃

- Molecular Weight : 230.04 g/mol

- Key Differences :

- Replaces the carboxylic acid and formyl groups with an amine (-NH₂) at position 3.

- Impact : The amine group confers basicity, enabling salt formation with acids. This compound is less reactive toward electrophiles compared to the aldehyde-containing target molecule .

Data Table: Structural and Functional Comparison

Biological Activity

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom and a formyl group on the indazole ring, which contributes to its unique reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical properties, molecular mechanisms, and relevant case studies.

Molecular Formula: C9H5BrN2O3

CAS Number: 885523-37-5

The compound's structure is essential for its biological activity, as the bromine atom and formyl group can interact with various biological targets, influencing enzyme activity and cellular processes .

This compound has been shown to interact with several enzymes and proteins. Notably, it inhibits certain kinases, such as mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2), which play crucial roles in cell signaling pathways . The compound also influences gene expression and cellular metabolism, indicating its potential as a therapeutic agent in cancer treatment.

Table 1: Summary of Biochemical Interactions

| Target Enzyme/Protein | Effect of Compound |

|---|---|

| MNK1 | Inhibition of kinase activity |

| MNK2 | Inhibition of kinase activity |

| Caspases | Induction of apoptosis |

Molecular Mechanisms

The biological effects of this compound occur through various mechanisms:

- Enzyme Inhibition: The compound can bind to active or allosteric sites of enzymes, altering their function. This binding can lead to conformational changes that inhibit enzyme activity.

- Induction of Apoptosis: By activating caspases and promoting cytochrome c release from mitochondria, this compound can trigger programmed cell death in cancer cells .

- Gene Regulation: It may modulate transcription factors that regulate gene expression, impacting cellular growth and survival pathways.

Cellular Effects

In cellular studies, this compound has demonstrated significant effects on cell viability and proliferation:

- Cancer Cells: The compound has been shown to inhibit tumor growth in vitro by inducing apoptosis and disrupting metabolic pathways .

- Inflammation Models: Low doses have exhibited anti-inflammatory properties by modulating cytokine production.

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Effect Observed |

|---|---|

| 5 | Reduced tumor size |

| 10 | Significant apoptosis induction |

| 20 | Cytotoxic effects on normal cells |

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines: A study published in ACS Omega demonstrated that derivatives of this compound exhibited potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values significantly lower than standard treatments .

- Neurodegenerative Disease Models: Research indicates that compounds similar to this compound can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathogenesis. The compound showed a notable ability to reduce neurotoxicity in vitro .

Q & A

Q. What synthetic strategies are recommended for preparing 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indazole core. For bromination, direct electrophilic substitution at the 4-position can be achieved using N-bromosuccinimide (NBS) under acidic conditions. Formylation at the 3-position may employ the Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF. The carboxylic acid group at the 6-position is often introduced via hydrolysis of a pre-installed ester or nitrile group under acidic or basic conditions. Reaction intermediates should be monitored by TLC and characterized via -NMR to track regioselectivity .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : -NMR should reveal distinct signals for the formyl proton (~10 ppm) and aromatic protons (6.5–8.5 ppm). -NMR will confirm carbonyl carbons (formyl: ~190 ppm; carboxylic acid: ~170 ppm).

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software ) resolves bond angles and confirms substituent positions. For example, dihedral angles between the indazole ring and substituents (e.g., formyl group) can be compared to related structures (e.g., 6-Bromo-1H-indole-3-carboxylic acid, where a –COOH group forms a 6° dihedral angle with the ring ).

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (expected for C₉H₅BrN₂O₃: ~291.95 g/mol).

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store the compound in a sealed, moisture-free environment at room temperature (20–25°C) to prevent hydrolysis of the formyl group or decarboxylation. For long-term storage, inert gas purging (N₂ or Ar) is recommended. Stability under these conditions is inferred from studies on analogous brominated indazoles .

Advanced Research Questions

Q. How can low yields during the formylation step be addressed?

- Methodological Answer : Low yields may arise from competing side reactions (e.g., over-bromination or oxidation). Optimize by:

- Temperature control : Conduct formylation at 0–5°C to suppress side reactions.

- Catalyst screening : Use Lewis acids like ZnCl₂ to enhance regioselectivity.

- Protecting groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to reduce steric hindrance.

Reference yields for similar reactions (e.g., 84.8% for 5-bromoindazole-3-carboxylic acid synthesis ) can guide expectations.

Q. How to resolve contradictions between computational and experimental 1H^1H1H-NMR data?

- Methodological Answer : Discrepancies often stem from tautomerism (common in indazoles) or solvent effects.

- Tautomer analysis : Use -NMR or DFT calculations to identify dominant tautomers.

- Crystallography : Compare experimental bond lengths/angles (e.g., from SHELX-refined structures ) with computational models.

- Solvent correction : Simulate NMR spectra using implicit solvent models (e.g., PCM for DMSO-d₆).

Q. What purification techniques are effective for removing by-products with similar polarity?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate the target compound from brominated or decarboxylated by-products.

- Recrystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) based on solubility differences. Analogous bromo-indazoles show improved purity after recrystallization in dry ethanol .

- Ion-exchange chromatography : Exploit the carboxylic acid’s acidity for selective retention.

Q. How to evaluate the reactivity of bromo and formyl groups in cross-coupling reactions?

- Methodological Answer :

- Bromo group : Test Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C). Monitor conversion via GC-MS.

- Formyl group : Perform reductive amination (NaBH₃CN, NH₄OAc) or condensation with hydrazines to form hydrazones.

- Competing reactivity : Protect the formyl group (e.g., as an acetal) before bromine-mediated reactions. Refer to protocols for 5-bromo-3-(4-fluorophenyl)-1H-indazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.